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molecular formula C11H19NO4 B131198 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester CAS No. 133938-45-1

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester

Cat. No. B131198
M. Wt: 229.27 g/mol
InChI Key: DIXXMLNOGLTXGM-UHFFFAOYSA-N
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Patent
US05091567

Procedure details

16.8 g (0.1 mole) Ethyl cyclohexylideneacetate, 9.2 g, (0.15 mole) nitromethane and 0.64 g (0.01 mole) potassium hydroxide (content 88%) in 40 mL dimethyl sulphoxide are stirred for 2 hours at 100° C. The reaction mixture is worked up analogously to Example 2 to give 20.5 g ethyl 1-nitromethyl-1-cyclohexaneacetate (89.4% of theory). According to GC., the content is 82.8% and 10.2% of starting compound and 4.1% of by-product are obtained (see Example 3).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:13]([CH3:16])([O-:15])=[O:14].[OH-].[K+]>CS(C)=O>[N+:13]([CH2:16][C:1]1([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)([O-:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C1(CCCCC1)=CC(=O)OCC
Name
Quantity
0.15 mol
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
0.64 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CC1(CCCCC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 89.4%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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